REACTION_SMILES
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[C:1](#[C:2][CH3:3])[c:4]1[cH:5][o:6][c:7]2[c:8]1[cH:9][c:10]([C:13](=[O:14])[O:15][CH3:16])[cH:11][cH:12]2.[CH3:20][OH:21].[Na+:18].[OH-:17].[OH2:19]>>[C:1](#[C:2][CH3:3])[c:4]1[cH:5][o:6][c:7]2[c:8]1[cH:9][c:10]([C:13](=[O:14])[OH:15])[cH:11][cH:12]2
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Name
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CC#Cc1coc2ccc(C(=O)OC)cc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#Cc1coc2ccc(C(=O)OC)cc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC#Cc1coc2ccc(C(=O)O)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |